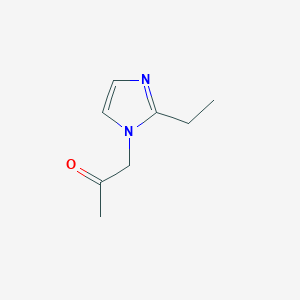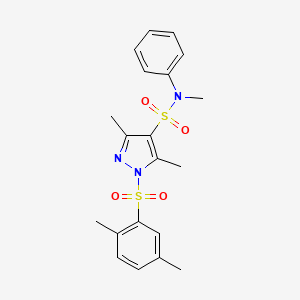
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
Übersicht
Beschreibung
The compound “1-(4-Fluorophenyl)ethanone” is a laboratory chemical and is considered hazardous . It’s used as an intermediate in the industrial production of several drugs .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is often functionalized with various aryl groups . This core can significantly influence the biological activity of the compounds .
Chemical Reactions Analysis
Reactivity studies involving related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical properties of related compounds have been extensively studied using techniques like X-ray crystallography . These studies provide essential data for understanding the solubility, stability, and crystalline form of related compounds.
Wissenschaftliche Forschungsanwendungen
Environmental and Industrial Applications
- PFAS Removal by Amine-Functionalized Sorbents : Research indicates that amine-containing sorbents, which may relate to the structural class of "1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine", are effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The removal efficiency of PFAS by amine-functionalized sorbents depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising avenue for environmental remediation technologies (Ateia et al., 2019).
Chemical Synthesis
- Synthesis of Fluoro-Bromobiphenyl Compounds : The compound "this compound" may have relevance in synthetic chemistry, as demonstrated by research on the synthesis of fluoro-bromobiphenyl, a key intermediate in producing certain pharmaceuticals. This research highlights the challenges and innovations in synthesizing fluoro-organic compounds, which could be applicable to the synthesis and manipulation of "this compound" derivatives (Qiu et al., 2009).
Biochemical and Biomedical Research
Biogenic Amines in Food Analysis : Although the direct application of "this compound" in food analysis is not documented, research on the analysis of biogenic amines in foods is relevant. It highlights the importance of understanding the biochemical properties and interactions of amines, which could extend to the biochemical or pharmacological study of "this compound" and its derivatives (Önal, 2007).
Biogenic Amines Catabolism by Pseudomonas Species : Research into the catabolism of biogenic amines by Pseudomonas species sheds light on the metabolic pathways that could potentially involve "this compound". These studies have implications for bioremediation, understanding microbial metabolism, and potentially for synthesizing valuable products from amine-containing compounds (Luengo & Olivera, 2020).
Material Science
- Amine-functionalized Metal–Organic Frameworks : The functionalization of metal–organic frameworks (MOFs) with amine groups, akin to the functional groups present in "this compound", has been extensively researched for applications in gas storage, separation, and catalysis. Amine groups enhance the interaction with CO2, suggesting potential use in CO2 capture and sequestration technologies (Lin et al., 2016).
Wirkmechanismus
Target of Action
It is structurally similar to other fluorophenyl compounds, which have been found to interact with various receptors and enzymes in the body .
Mode of Action
Fluorophenyl compounds are known to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes . The presence of the fluorine atom on the phenyl ring is thought to enhance the binding affinity of these compounds with their targets .
Biochemical Pathways
Fluorophenyl compounds are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Fluorophenyl compounds are generally known to have good bioavailability .
Result of Action
Fluorophenyl compounds are known to have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
The compound “1-(4-Fluorophenyl)ethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine may interact with a range of enzymes, proteins, and other biomolecules, influencing their function and contributing to these biological activities.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus, suggesting potential antiviral activity at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to limited research. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUIZGKZIUVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B3198587.png)


![Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-](/img/structure/B3198610.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)

![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)
![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)
